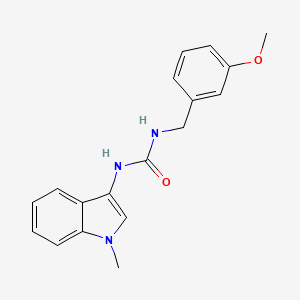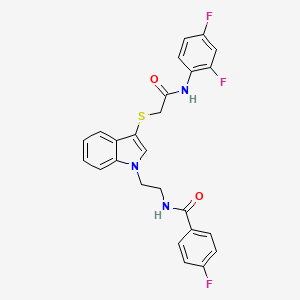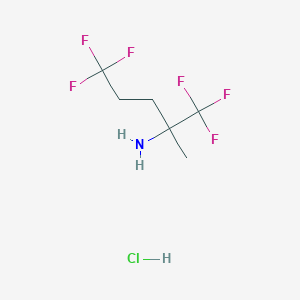
1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea, commonly referred to as MIH, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various research applications. MIH is a small molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of MIH is not fully understood; however, studies have suggested that it may act by inhibiting various signaling pathways involved in cancer growth and inflammation. MIH has been found to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell growth and survival. Additionally, MIH has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation.
Biochemical and Physiological Effects
MIH has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, anti-inflammatory effects, and the potential to improve cognitive function. MIH has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, MIH has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. MIH has also been studied for its potential to improve cognitive function by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MIH has several advantages for lab experiments, including its small size, synthetic availability, and potential for use in various research applications. However, MIH also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and physiological effects.
Direcciones Futuras
There are several future directions for research on MIH, including its potential use as a cancer therapy, anti-inflammatory agent, and treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of MIH. Other future directions for research include the development of MIH analogs with improved efficacy and reduced toxicity, as well as the investigation of MIH in combination with other drugs for potential synergistic effects.
Conclusion
In conclusion, MIH is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various research applications. MIH can be synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. MIH has shown potential as a cancer therapy, anti-inflammatory agent, and treatment for neurodegenerative diseases. Further research is needed to fully understand the potential of MIH in these applications and to develop MIH analogs with improved efficacy and reduced toxicity.
Métodos De Síntesis
MIH can be synthesized using various methods, including the reaction between 1-methyl-1H-indole-3-carboxylic acid and 3-methoxybenzyl isocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and an organic solvent, such as dichloromethane. The product is then purified using column chromatography to obtain pure MIH. Other methods of synthesis include the reaction between 1-methyl-1H-indole-3-carboxylic acid and 3-methoxybenzylamine, followed by the addition of phosgene and purification using column chromatography.
Aplicaciones Científicas De Investigación
MIH has been studied extensively for its potential use in various research applications, including its anti-cancer properties, anti-inflammatory effects, and as a potential treatment for neurodegenerative diseases. MIH has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, MIH has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. MIH has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-21-12-16(15-8-3-4-9-17(15)21)20-18(22)19-11-13-6-5-7-14(10-13)23-2/h3-10,12H,11H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKZLETWEILEJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-N-cyclohexyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2706952.png)



![[2-({4-[(2,4-Dimethylphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine](/img/structure/B2706956.png)



![3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B2706963.png)


![N-(2-methoxyethyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide](/img/structure/B2706970.png)
![1-(3,4-Dichlorophenyl)-4-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine](/img/structure/B2706973.png)